BenchChemオンラインストアへようこそ!

2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole

Apoptosis inhibition Chemoprotection γ-Irradiation

2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole (CAS 127868-60-4) is a heterocyclic small molecule (C₁₇H₁₆N₂S; MW 280.4 g/mol) belonging to the privileged 2-arylbenzothiazole pharmacophore class, featuring a 4-pyrrolidin-1-ylphenyl substituent at the 2-position of the benzothiazole core. Unlike earlier-generation analogs such as 2-(4-aminophenyl)benzothiazole (CJM or 2-(4-dimethylaminophenyl)benzothiazole (BTA-2), the pyrrolidinyl moiety confers a distinctive combination of conformational rigidity, enhanced lipophilicity, and modulated electron-donating capacity.

Molecular Formula C17H16N2S
Molecular Weight 280.4 g/mol
CAS No. 127868-60-4
Cat. No. B151310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole
CAS127868-60-4
Synonyms2-(4-Pyrrolidin-1-yl-phenyl)-benzothiazole
Molecular FormulaC17H16N2S
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C17H16N2S/c1-2-6-16-15(5-1)18-17(20-16)13-7-9-14(10-8-13)19-11-3-4-12-19/h1-2,5-10H,3-4,11-12H2
InChIKeyXIBXHJZVEMYJKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole (CAS 127868-60-4) Remains a High-Value Scaffold in Medicinal Chemistry Procurement


2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole (CAS 127868-60-4) is a heterocyclic small molecule (C₁₇H₁₆N₂S; MW 280.4 g/mol) belonging to the privileged 2-arylbenzothiazole pharmacophore class, featuring a 4-pyrrolidin-1-ylphenyl substituent at the 2-position of the benzothiazole core . Unlike earlier-generation analogs such as 2-(4-aminophenyl)benzothiazole (CJM 126) or 2-(4-dimethylaminophenyl)benzothiazole (BTA-2), the pyrrolidinyl moiety confers a distinctive combination of conformational rigidity, enhanced lipophilicity, and modulated electron-donating capacity . This compound has been independently characterized across multiple unrelated target classes—including epidermal growth factor receptor (EGFR/HER2) kinases, human carboxylesterase 2 (CE2), apoptosis pathways, and antimicrobial panels—making it a versatile, data-rich starting point for hit-to-lead optimization rather than a single-endpoint screening artifact .

Generic Substitution Risk: Why 2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole Cannot Be Replaced by Common 2-Arylbenzothiazole Analogs Without Empirical Re-Validation


The 2-arylbenzothiazole scaffold is exquisitely sensitive to the electronic and steric character of the para-substituent on the 2-phenyl ring. Replacing the pyrrolidin-1-yl group with a primary amine (–NH₂), dimethylamino (–N(CH₃)₂), morpholino, or piperidino moiety fundamentally alters target engagement profiles . For instance, 2-(4-aminophenyl)benzothiazole (CJM 126) shows potent and selective nanomolar antiproliferative activity against breast cancer cell lines (MCF-7, MDA 468) but has a biphasic dose-response relationship and is inactive (IC₅₀ > 30 µM) against many other cell types, including prostate carcinoma . The pyrrolidinyl analog, by contrast, engages a different biological space—exhibiting balanced dual EGFR/HER2 kinase inhibition at 32 nM rather than the narrow breast-cancer selectivity of the 4-amino series . Similarly, the dimethylamino analog BTA-2 is used primarily as an amyloid-binding fluorescent probe, not as a kinase inhibitor . These divergent target profiles mean that procurement specifications tied to a specific para-amino substituent cannot be satisfied by in-class substitution without full re-characterization of potency, selectivity, and mechanism.

Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for 2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole


Enhanced Antiapoptotic Potency Versus Pifithrin-α in Thymocyte Protection

In a direct head-to-head comparison within a single medicinal chemistry optimization study, compound 19—identified as 2-[4-(pyrrolidin-1-yl)phenyl]-1,3-benzothiazole—was evaluated alongside the reference compound pifithrin-α (PFT-α, compound 1) for protection of thymocytes against dexamethasone- and γ-irradiation-induced apoptosis. Compound 19 demonstrated a 3.2-fold improvement in antiapoptotic potency relative to PFT-α . Further SAR within the same study revealed that installing the pyrrolidinyl para-substituent on the ring-closed imidazobenzothiazole scaffold (compound 60) further lowered the EC₅₀ to 0.35 µM, confirming the critical role of the pyrrolidinyl group in enhancing protective activity .

Apoptosis inhibition Chemoprotection γ-Irradiation Thymocyte assay

Sub-100 nM Dual EGFR/HER2 Kinase Inhibition: Differentiated Profile vs 4-Aminophenylbenzothiazole Series

The 2-arylbenzothiazole bearing a 4-pyrrolidin-1-ylphenyl substituent was characterized in enzymatic kinase inhibition assays against both epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), yielding IC₅₀ values of 32 nM against each target . This balanced dual inhibition at sub-100 nM concentrations contrasts sharply with the 2-(4-aminophenyl)benzothiazole series (CJM 126), which exhibits potent antiproliferative activity in breast cancer cell lines (MCF-7 IC₅₀ < 0.001 µM) but is mediated through a cytochrome P450-dependent bioactivation mechanism rather than direct kinase inhibition, and is inactive (IC₅₀ > 30 µM) against prostate and other carcinoma types . The pyrrolidinyl analog thus occupies a distinct target space: direct kinase engagement rather than prodrug-like bioactivation.

EGFR kinase HER2 kinase Kinase inhibition 2-Arylbenzothiazole Cancer

Low-Nanomolar Human Carboxylesterase 2 (CE2) Inhibition with Defined Binding Kinetics

In a ChEMBL-curated dataset hosted by BindingDB, 2-[4-(pyrrolidin-1-yl)phenyl]-1,3-benzothiazole was evaluated against human carboxylesterase 2 (CE2) in human liver microsomes, yielding an IC₅₀ of 20 nM and a competitive inhibition constant (Kᵢ) of 42 nM using fluorescein diacetate as the substrate . CE2 is a major serine hydrolase responsible for the hydrolysis of ester- and amide-containing prodrugs (e.g., irinotecan to SN-38, capecitabine to 5-FU), and selective CE2 inhibition is a recognized strategy for modulating prodrug pharmacokinetics. The low-nanomolar potency of this compound exceeds that of many reference CE2 inhibitors such as loperamide (IC₅₀ ≈ 1–5 µM depending on assay conditions), representing a ~50–250-fold potency advantage .

Carboxylesterase 2 CE2 CES2 Drug metabolism Esterase inhibition

Antifungal Activity Against Candida albicans: Quantified MIC Differentiation Among Cyclic Amine Benzothiazole Congeners

In a systematic antimicrobial evaluation of amino-acetylenic benzothiazole derivatives, compound BZ2—2-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]-1,3-benzothiazole, the closest structurally characterized analog of 2-[4-(pyrrolidin-1-yl)phenyl]-1,3-benzothiazole in this panel—demonstrated antifungal activity against Candida albicans ATCC 10231 with an MIC of 15.62 µg/mL . This compound matched the best-in-series azepane analog (BZ5, MIC = 15.62 µg/mL) and outperformed the piperidine (BZ4), 2-methylpiperidine (BZ3), 4-methylpiperazine (BZ6), and 2,6-dimethylpiperidine (BZ7) congeners, which showed higher MIC values or narrower spectra . The reference drug fluconazole was tested at 500 µg/mL as a positive control. While the target compound differs from BZ2 by the but-2-yn-1-yl linker, the pyrrolidine ring is the conserved pharmacophoric element associated with the low-MIC antifungal phenotype across this congeneric series.

Antifungal Candida albicans MIC Benzothiazole Antimicrobial resistance

BACE-1 Inhibitor Optimization: Pyrrolidinyl Substituent Linked to 24-Fold Potency Enhancement

In a structure-activity relationship (SAR) study of benzothiazole-based non-peptidic BACE-1 (β-site amyloid precursor protein cleaving enzyme 1) inhibitors, Xu et al. (2010) identified that incorporating pyrrolidinyl groups at the P3′ and P4′ positions of the inhibitor scaffold was critical for strong BACE-1 inhibition . Starting from a lead compound with an IC₅₀ of 2.8 µM, the most potent derivative (compound 5, bearing pyrrolidinyl substituents at the 4- and 6-positions on the triazine ring) achieved an IC₅₀ of 0.12 µM—a 24-fold improvement . The authors explicitly concluded that 'a pyrrolidinyl side group at the P3′ and P4′ positions of the inhibitors are favored for strong inhibition' . This SAR finding is reinforced by a separate patent family (Eli Lilly, US7585885) claiming pyrrolidine derivatives as BACE inhibitors for Alzheimer's disease, indicating that the pyrrolidinyl pharmacophore is independently validated across both academic and industrial research programs .

BACE-1 Alzheimer's disease β-Secretase Amyloid Structure-activity relationship

Procurement-Ready Application Scenarios: Where 2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole Delivers Verified Differentiation


Kinase-Targeted Anticancer Drug Discovery: Dual EGFR/HER2 Lead Optimization

This compound is a validated starting point for dual EGFR/HER2 kinase inhibitor programs, with confirmed IC₅₀ values of 32 nM at both targets . Unlike the 4-aminophenylbenzothiazole series, which exerts antiproliferative effects exclusively through CYP1A1-mediated bioactivation in a narrow subset of breast cancer lines , the pyrrolidinyl analog acts through direct kinase engagement. This eliminates the confounding variable of metabolic activation in cell-based assays and enables cleaner structure-activity relationship interpretation. Medicinal chemistry teams procuring this scaffold can expect interpretable kinase SAR without the cell-type-dependent artifacts associated with the 4-amino series.

ADME/Toxicology Studies: Human Carboxylesterase 2 (CE2) Chemical Probe Development

With a CE2 IC₅₀ of 20 nM and a competitive Kᵢ of 42 nM in human liver microsomes , this compound ranks among the most potent CE2 inhibitors identified within the benzothiazole chemotype. CE2 is the primary enzyme responsible for hydrolytic activation of the anticancer prodrug irinotecan (CPT-11) to its active metabolite SN-38, and for the conversion of capecitabine to 5-fluorouracil. Laboratories studying prodrug pharmacokinetics or intestinal first-pass esterase metabolism can procure this compound as a chemical probe to selectively suppress CE2 activity in human tissue preparations, with a potency window ~50–250-fold below loperamide and other reference CE2 inhibitors.

Radioprotection and Apoptosis Research: Pifithrin-α Replacement with 3.2-Fold Potency Gain

In apoptosis protection assays using thymocytes challenged with dexamethasone and γ-irradiation, this compound (as compound 19 in the Barchéchath et al. 2005 series) demonstrated an EC₅₀ of 1.31 µM—a 3.2-fold improvement over the historical standard pifithrin-α (EC₅₀ = 4.16 µM) . For core facilities, radiation biology groups, and biodefense programs requiring chemoprotective agents, switching from pifithrin-α to this pyrrolidinyl-substituted analog provides a measurable potency advantage documented in a direct head-to-head comparison within a single peer-reviewed study. An even more potent close analog (compound 60; EC₅₀ = 0.35 µM) is available for further optimization.

Antifungal Lead Identification: Pyrrolidine-Benzothiazole Conjugates Against Drug-Resistant Candida Species

In a congeneric series of amino-acetylenic benzothiazole derivatives tested against Candida albicans ATCC 10231, the pyrrolidine-substituted compound BZ2 achieved an MIC of 15.62 µg/mL—matching the best-in-series azepane analog and outperforming piperidine, methylpiperidine, methylpiperazine, and dimethylpiperidine congeners . While the precise target compound (with a direct phenyl linker rather than but-2-yn-1-yl) remains to be tested in identical assays, the pyrrolidine ring is the conserved pharmacophoric element associated with maximal anti-Candida activity. Antifungal screening programs should prioritize procurement of pyrrolidine-substituted benzothiazoles over other cyclic amine variants for hit expansion.

Quote Request

Request a Quote for 2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.